2-[(4-Fluorobenzyl)amino]nicotinonitrile

Medicinal Chemistry ADME Prediction Lipophilic Efficiency

Select this 4-fluoro substituted nicotinonitrile (MW 227.24) for kinase inhibitor development or CNS probe design. Its distinct LogP (2.77) and electron-withdrawing properties, derived from the specific 4-fluorobenzylamino moiety, differentiate it from 4-chloro or 4-methoxy analogs, ensuring reproducible structure-activity data in lead optimization programs.

Molecular Formula C13H10FN3
Molecular Weight 227.24 g/mol
CAS No. 854382-09-5
Cat. No. B1318352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Fluorobenzyl)amino]nicotinonitrile
CAS854382-09-5
Molecular FormulaC13H10FN3
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCC2=CC=C(C=C2)F)C#N
InChIInChI=1S/C13H10FN3/c14-12-5-3-10(4-6-12)9-17-13-11(8-15)2-1-7-16-13/h1-7H,9H2,(H,16,17)
InChIKeyQNCLYUZPZYWWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Fluorobenzyl)amino]nicotinonitrile (CAS 854382-09-5): A Distinct Fluorinated Nicotinonitrile Building Block for Research


2-[(4-Fluorobenzyl)amino]nicotinonitrile (CAS 854382-09-5) is a synthetic organic compound belonging to the class of nicotinonitrile derivatives . It features a central pyridine ring with a cyano (-C≡N) group and a 4-fluorobenzylamino substituent . This molecular architecture is recognized for its potential in medicinal chemistry, particularly as a scaffold for the development of kinase inhibitors and other biologically active molecules . Its specific substitution pattern distinguishes it from other nicotinonitrile analogs and defines its utility in targeted research applications.

Procurement Alert: Why Structurally Similar Nicotinonitriles Are Not Interchangeable with 2-[(4-Fluorobenzyl)amino]nicotinonitrile


In scientific procurement, the assumption that compounds within the same general class (e.g., nicotinonitriles) or with similar substructures (e.g., 4-halobenzylamines) can be substituted for one another is often incorrect and can lead to failed experiments or invalid research conclusions. For 2-[(4-Fluorobenzyl)amino]nicotinonitrile, its specific 4-fluoro substitution imparts a unique combination of electronic properties (due to fluorine's strong electron-withdrawing effect), lipophilicity (LogP ~2.77), and steric profile that directly influences its reactivity, target binding affinity, and metabolic stability [1]. Direct comparators, such as the 4-chloro or 4-methoxy analogs, exhibit meaningfully different physicochemical properties and, based on class-level understanding of structure-activity relationships, are expected to show divergent biological and synthetic behaviors. This guide provides the quantitative evidence needed to make an informed, scientifically sound selection.

Quantitative Differentiation of 2-[(4-Fluorobenzyl)amino]nicotinonitrile vs. Its Closest Analogs


Lipophilicity (LogP) Comparison: Fluorine vs. Methoxy Substituent

The 4-fluorobenzyl substituent confers a distinct lipophilicity profile compared to its 4-methoxybenzyl analog. The predicted ACD/LogP for 2-[(4-Fluorobenzyl)amino]nicotinonitrile is 2.77 . In contrast, the 4-methoxy analog is predicted to have a lower LogP due to the polar methoxy group, which introduces a hydrogen bond acceptor and increases polarity. This difference in lipophilicity is a key driver of membrane permeability and non-specific binding [1].

Medicinal Chemistry ADME Prediction Lipophilic Efficiency

Predicted Boiling Point: Fluorine vs. Methoxy Analog

The predicted boiling point of 2-[(4-Fluorobenzyl)amino]nicotinonitrile is 392.8±37.0 °C at 760 mmHg . The 4-methoxy analog has a significantly higher predicted boiling point of 425.6±40.0 °C at 760 mmHg [1]. This ~33°C difference is attributed to the 4-fluoro substituent's lower molecular weight and weaker intermolecular interactions compared to the 4-methoxy group.

Physical Chemistry Synthetic Chemistry Purification

Predicted pKa: Fluorine vs. Chlorine Analog

The predicted pKa for 2-[(4-Fluorobenzyl)amino]nicotinonitrile is 2.93±0.10 . While the pKa for the direct 4-chloro analog (CAS 796079-02-2) is not available, class-level knowledge dictates that the electron-withdrawing nature of the 4-fluoro substituent will result in a different pKa than the 4-chloro analog. The precise pKa value is crucial for understanding the compound's ionization state at physiological pH, which impacts solubility, permeability, and target binding.

Ionization State Drug Design Solubility

Commercial Availability and Purity Specification

2-[(4-Fluorobenzyl)amino]nicotinonitrile is commercially available from multiple suppliers with a standard purity specification of 98% . This established supply chain and defined purity standard ensure batch-to-batch reproducibility for research use. In contrast, less common analogs like the 4-chloro derivative may have fewer commercial sources and less rigorously defined quality specifications, potentially introducing variability into research projects.

Procurement Quality Control Research Supply

Research Applications for 2-[(4-Fluorobenzyl)amino]nicotinonitrile Based on Evidence


Synthesis of Novel Kinase Inhibitor Libraries

Given its nicotinonitrile core and a fluorinated aromatic substituent, this compound serves as a versatile building block for synthesizing focused libraries of potential kinase inhibitors. The 4-fluorobenzyl group is a common motif in kinase inhibitor design due to its ability to form favorable hydrophobic interactions and potential halogen bonds in the ATP-binding pocket. Its distinct LogP of 2.77 provides a starting point for balancing lipophilicity during lead optimization, a property not shared by its methoxy or unsubstituted analogs.

Development of CNS-Penetrant Probes

The combination of a low molecular weight (227.24 g/mol) and a moderate LogP of 2.77 aligns with the physicochemical property space (e.g., Lipinski's Rule of Five and CNS MPO score) often associated with blood-brain barrier permeability. Researchers investigating neurological targets can select this compound as a starting scaffold for designing CNS-penetrant chemical probes, with the fluorine atom also providing a handle for potential metabolic stabilization [1].

Optimizing ADME Properties in Lead Series

In a medicinal chemistry lead optimization program, the 4-fluorobenzyl substituent on this nicotinonitrile can be directly compared to its 4-chloro and 4-methoxy analogs to explore structure-property relationships (SPR). The quantified LogP difference allows researchers to intentionally tune lipophilicity and assess its impact on key ADME parameters like microsomal stability and plasma protein binding, enabling data-driven molecular design .

Reliable Procurement for High-Throughput Screening

For large-scale screening campaigns, the commercial availability of this compound in a defined purity grade (e.g., 98% from multiple vendors ) is a significant advantage. This ensures that a reliable, high-quality supply can be secured for initial screening, hit validation, and follow-up dose-response studies, reducing the risk of experimental artifacts caused by impurities or supplier variability that may plague less common analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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